Cyclopropyl 4-ethoxyphenyl ketone
Description
Contextualization within Modern Organic Chemistry
In modern organic chemistry, the development of modular routes to construct complex molecular frameworks is a primary objective. Compounds like Cyclopropyl (B3062369) 4-ethoxyphenyl ketone are valuable as building blocks in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. nih.gov The ability to create diverse compound libraries from such versatile substrates is crucial for exploring structure-activity relationships.
The study of such ketones falls within the broader effort to develop new synthetic methods that are both efficient and selective. The specific arrangement of the cyclopropyl, ketone, and aromatic components in Cyclopropyl 4-ethoxyphenyl ketone allows it to participate in a variety of chemical reactions, making it a useful tool for synthetic chemists.
Significance of Ketone Functional Groups in Synthetic Strategy
The ketone functional group, characterized by a carbonyl (C=O) group bonded to two other carbon atoms, is a cornerstone of synthetic organic chemistry. libretexts.org Ketones are highly versatile intermediates and can be transformed into a wide array of other functional groups. They are key components in many named reactions and are fundamental to the construction of carbon skeletons.
The carbonyl carbon in a ketone is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to many carbon-carbon bond-forming reactions. Furthermore, the adjacent α-protons are acidic and can be removed to form enolates, which are powerful nucleophiles in their own right. The ketone group's ability to direct reactions and be converted into other functionalities makes it a strategic element in multistep syntheses. libretexts.orgpressbooks.pubmasterorganicchemistry.com
Role of Cyclopropyl and Ethoxyphenyl Moieties in Chemical Structure and Reactivity
Ethoxyphenyl Moiety: The 4-ethoxyphenyl group consists of a benzene (B151609) ring substituted with an ethoxy group (-OCH2CH3) at the para position. The ethoxy group is an electron-donating group, which can influence the electronic properties of the aromatic ring and the adjacent ketone. fiveable.me This can affect the reactivity of the ketone, for instance, by stabilizing charged intermediates that may form during a reaction. acs.org The presence of the ethoxy group can also impact the physical properties of the compound, such as its solubility and crystallinity. fiveable.me In the broader context of medicinal chemistry, such alkoxy-substituted aromatic rings are common motifs in bioactive molecules. nih.gov
Overview of Current Research Trajectories Involving Aromatic Cyclopropyl Ketones
Current research involving aromatic cyclopropyl ketones, a class to which this compound belongs, is vibrant and expanding. A significant area of focus is their use in formal [3+2] cycloaddition reactions to synthesize five-membered rings, which are common structural motifs in natural products and pharmaceuticals. nih.govacs.orgnih.gov These reactions can be promoted by various means, including photochemistry and catalysis by transition metals or other reagents like samarium(II) iodide. nih.govacs.orgnih.gov
Recent studies have highlighted the differences in reactivity between aryl cyclopropyl ketones and their alkyl counterparts, with the aromatic ring often playing a key role in stabilizing reactive intermediates. acs.orgacs.org For example, the reactivity of phenyl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical through conjugation with the aromatic ring. acs.org Research is also exploring enantioselective versions of these reactions to produce chiral cyclopentane (B165970) structures. nih.gov Additionally, nickel-catalyzed cross-electrophile coupling reactions of cyclopropyl ketones have been developed as a method for forming γ-alkyl ketones. rsc.org Another avenue of research involves the acid-catalyzed cyclization of aryl cyclopropyl ketones to form tetralones. rsc.org
Chemical Data
Below are tables detailing the chemical identifiers and properties of this compound and a related compound for comparison.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 75343-44-1 sigmaaldrich.com |
| Molecular Formula | C12H14O2 sigmaaldrich.com |
| Molecular Weight | 190.24 g/mol sigmaaldrich.com |
| InChI Key | GLZVGOOXNYUJMW-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES String | CCOc1ccc(cc1)C(=O)C2CC2 sigmaaldrich.com |
Table 2: Physical Properties of this compound
| Property | Value |
| Physical Form | Solid sigmaaldrich.com |
| Melting Point | 67-69 °C sigmaaldrich.com |
| Assay | 98% sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
cyclopropyl-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-11-7-5-10(6-8-11)12(13)9-3-4-9/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZVGOOXNYUJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392575 | |
| Record name | Cyclopropyl 4-ethoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75343-44-1 | |
| Record name | Cyclopropyl 4-ethoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclopropyl 4 Ethoxyphenyl Ketone
Direct Synthesis Approaches
Direct synthesis methods for Cyclopropyl (B3062369) 4-ethoxyphenyl ketone primarily involve the formation of the ketone functional group through carbon-carbon bond formation directly onto the ethoxybenzene ring or a related precursor.
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. nih.gov This reaction typically involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govnih.gov For the synthesis of Cyclopropyl 4-ethoxyphenyl ketone, this would involve the reaction of ethoxybenzene with cyclopropanecarbonyl chloride.
A general procedure for Friedel-Crafts acylation involves adding a Lewis acid, such as aluminum chloride (AlCl₃), to a mixture of the aromatic compound and the acylating agent in a suitable solvent. nih.govresearchgate.net The reaction mixture is stirred, often at an elevated temperature, and then worked up to isolate the ketone product. nih.govresearchgate.net The use of a catalyst is crucial, with various Lewis acids like AlCl₃, BF₃, TiCl₄, and SnCl₄ being effective. nih.gov Strong Brønsted acids can also promote the reaction. nih.gov
| Reactants | Catalyst | Conditions | Product |
| Ethoxybenzene, Cyclopropanecarbonyl chloride | Lewis Acid (e.g., AlCl₃) | Anhydrous solvent, heating | This compound |
This table represents a generalized Friedel-Crafts acylation reaction for the synthesis of the target compound.
Recent advancements have explored the use of more environmentally friendly and reusable catalysts, such as iron zirconium phosphate, for Friedel-Crafts acylations, offering good to excellent yields under solvent-free conditions. researchgate.net
Grignard Reagent-Mediated Synthesis
Grignard reagents (R-MgX) are powerful nucleophiles used to form carbon-carbon bonds, including the synthesis of ketones. wisc.eduacechemistry.co.uk The synthesis of this compound via a Grignard reagent could involve the reaction of a cyclopropylmagnesium halide with a 4-ethoxybenzoyl derivative.
The formation of the Grignard reagent itself is a critical step, typically achieved by reacting an alkyl or aryl halide with magnesium metal in a dry ether solvent. acechemistry.co.ukd-nb.info Once formed, the Grignard reagent can react with various carbonyl compounds. acechemistry.co.uklibretexts.org For ketone synthesis, reacting a Grignard reagent with an acid chloride or anhydride is a viable pathway. acechemistry.co.uk
| Grignard Reagent | Substrate | Conditions | Product |
| Cyclopropylmagnesium bromide | 4-Ethoxybenzoyl chloride | Dry ether solvent | This compound |
This table illustrates a potential Grignard reagent-mediated synthesis route.
Care must be taken to ensure anhydrous conditions, as Grignard reagents are highly reactive with water. acechemistry.co.uklibretexts.org
Organolithium Chemistry in Ketone Formation
Organolithium reagents are highly reactive organometallic compounds that serve as potent nucleophiles in organic synthesis. wikipedia.orgmasterorganicchemistry.com Their application in ketone synthesis offers an alternative to Grignard reagents. wikipedia.org The synthesis of this compound could be achieved by reacting cyclopropyllithium with a suitable 4-ethoxybenzoyl derivative.
A common method for preparing ketones using organolithium reagents is their addition to Weinreb amides (N-methoxy-N-methyl amides). wikipedia.org This approach is often preferred as it can prevent the over-addition that sometimes occurs with other carbonyl derivatives. Alternatively, reacting an organolithium reagent with an acyl chloride at low temperatures can also yield a ketone.
| Organolithium Reagent | Substrate | Conditions | Product |
| Cyclopropyllithium | 4-Ethoxy-N-methoxy-N-methylbenzamide | Anhydrous THF, low temperature | This compound |
This table outlines a possible synthetic route using organolithium chemistry.
The high reactivity of organolithium reagents necessitates the use of inert atmospheres and carefully controlled reaction conditions. wikipedia.org
Alternative Acylation and Ketone Synthesis Pathways
Beyond the classical methods, other pathways for acylation and ketone synthesis exist. For instance, methods involving the palladium-catalyzed coupling of boronic acids with acyl chlorides or anhydrides have been developed. organic-chemistry.org Another approach involves the reaction of aldehydes with aryl or alkyl bromides, facilitated by a combination of photoredox, nickel, and hydrogen atom transfer catalysis. organic-chemistry.org
A different strategy involves the cyclopropanation of chalcones. For example, a 2-hydroxychalcone (B1664081) can be reacted to form a donor-acceptor cyclopropane (B1198618), which is a substituted cyclopropyl ketone. mdpi.com This suggests a potential route starting from a chalcone (B49325) derived from 4-ethoxyacetophenone.
Precursor-Based Synthetic Routes
These methods involve the synthesis of an intermediate compound that is then converted into the final ketone product.
Conversion of Carboxylic Acid Derivatives
A key precursor-based approach involves the conversion of derivatives of 4-ethoxybenzoic acid. 4-Ethoxybenzoic acid itself can be activated and then reacted with a cyclopropyl nucleophile. nih.gov
One common strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide. orgsyn.org For example, 4-ethoxybenzoic acid can be converted to 4-ethoxybenzoyl chloride using a chlorinating agent like thionyl chloride. This acid chloride can then be subjected to a Friedel-Crafts-type reaction or reacted with an organometallic reagent like a cyclopropyl Grignard or organolithium reagent, as detailed in the direct synthesis sections.
Alternatively, the carboxylic acid can be converted to a Weinreb amide. orgsyn.org This is often achieved by reacting the acid chloride with N,O-dimethylhydroxylamine hydrochloride. orgsyn.org The resulting Weinreb amide is a stable and effective substrate for reaction with organometallic reagents to produce the desired ketone with high selectivity. wikipedia.orgorgsyn.org
| Precursor | Reagent 1 | Intermediate | Reagent 2 | Product |
| 4-Ethoxybenzoic acid | Thionyl chloride | 4-Ethoxybenzoyl chloride | Cyclopropylmagnesium bromide | This compound |
| 4-Ethoxybenzoic acid | SOCl₂, then HN(OCH₃)CH₃·HCl | 4-Ethoxy-N-methoxy-N-methylbenzamide | Cyclopropyllithium | This compound |
This table summarizes precursor-based synthetic routes involving carboxylic acid derivatives.
Oxidation Reactions of Secondary Alcohols
The oxidation of secondary alcohols presents a direct pathway to ketone synthesis. libretexts.org For the synthesis of this compound, the corresponding secondary alcohol, cyclopropyl(4-ethoxyphenyl)methanol, would be the immediate precursor. A range of oxidizing agents are available for this transformation, each with specific properties. libretexts.orgorganic-chemistry.org
Common oxidizing agents include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), as well as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org These strong oxidants effectively convert secondary alcohols to ketones. libretexts.org Milder options such as pyridinium (B92312) chlorochromate (PCC) are also effective and can prevent over-oxidation. libretexts.org Another notable reagent is o-iodoxybenzoic acid (IBX), which can be used in a slurry with dimethyl sulfoxide (B87167) (DMSO) for the selective oxidation of alcohols. google.com
The general transformation can be represented as: Cyclopropyl(4-ethoxyphenyl)methanol + [Oxidizing Agent] → this compound
A selection of oxidizing agents and their applications are detailed in the table below.
| Oxidizing Agent | Description | Reference |
| Chromic Acid (H₂CrO₄) | A strong oxidizing agent, often prepared in situ (Jones reagent). | libretexts.org |
| Potassium Permanganate (KMnO₄) | A powerful and common oxidizing agent. | libretexts.org |
| Sodium Dichromate (Na₂Cr₂O₇) | Another widely used strong oxidizing agent. | libretexts.org |
| Pyridinium Chlorochromate (PCC) | A milder alternative to prevent over-oxidation. | libretexts.org |
| o-Iodoxybenzoic Acid (IBX) | Used for selective oxidation, often in DMSO. | google.com |
| Sodium hypochlorite (B82951) pentahydrate | Used with TEMPO/Bu4NHSO4 for oxidation without pH adjustment. | organic-chemistry.org |
Rearrangement Reactions Leading to the Ketone Framework
Rearrangement reactions offer an alternative synthetic route to ketones. Several named reactions can result in a ketone product, often involving a 1,2-shift. libretexts.org While direct synthesis of this compound via a specific named rearrangement is not commonly documented, analogous reactions provide a conceptual basis.
For instance, the Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org The Benzilic acid rearrangement converts a 1,2-diketone to an α-hydroxy carboxylic acid upon treatment with a strong base, which is not a direct route to the target ketone but illustrates a rearrangement of a related structure. libretexts.orgyoutube.com
A relevant transformation is the Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones) to form donor-acceptor cyclopropanes. nih.gov This method has been used to synthesize various aryl cyclopropyl ketones. nih.govmdpi.com The process typically involves reacting a 2-hydroxychalcone with trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride. nih.govmdpi.com While this provides the cyclopropyl ketone core, the specific synthesis of this compound would depend on the starting chalcone.
Catalytic Approaches in Ketone Synthesis
Catalysis provides efficient and selective methods for synthesizing ketones, often with improved atom economy and milder reaction conditions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Nickel, Cobalt, Gold catalysis)
Transition metal catalysis is a powerful tool for forming carbon-carbon bonds and constructing ketone frameworks. While specific examples for this compound are not abundant, related transformations highlight the potential of these catalysts.
Gold (Au) Catalysis: Gold catalysts, such as Ph₃PAuCl with a silver co-catalyst, have been employed in tandem reactions to synthesize aryl ketones from propargyl esters. pkusz.edu.cn
Nickel (Ni) Catalysis: Nickel-catalyzed reductive cross-coupling reactions are used to form C-C bonds. For example, the coupling of cyclopropylamine (B47189) NHP esters with aryl halides provides access to 1-arylcyclopropylamines, which are precursors to related ketones. organic-chemistry.org
Rhodium (Rh) Catalysis: Chiral rhodium complexes have been shown to catalyze enantioselective cyclopropanation reactions to produce optically active cyclopropanes. organic-chemistry.org
A recent development describes a metal-free, diboron(4)-catalyzed [3+2] cycloaddition of cyclopropyl ketones with alkenes, showcasing an alternative to traditional transition metal catalysis. chemrxiv.orgchemrxiv.org
Organocatalytic Methods for Carbonyl Formation
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a key area in green chemistry. While specific organocatalytic methods for the direct synthesis of this compound are not detailed in the provided search results, the principles of organocatalysis are widely applied in ketone synthesis. For instance, organocatalysts can be used to activate substrates in reactions like asymmetric aldol (B89426) or Michael additions, which can be steps in a multi-step synthesis of a target ketone.
Biocatalytic Synthesis Routes
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions.
Engineered hemoproteins, such as myoglobin (B1173299) variants, have been developed for the biocatalytic synthesis of functionalized cyclopropanes. utdallas.edu These enzymes can catalyze enantioselective cyclopropanation reactions. utdallas.edu For example, a myoglobin variant, Mb(H64V,V68G), has been used for the cyclopropanation of styrene (B11656) with ethyl α-diazopyruvate to produce α-cyclopropylpyruvates with high enantioselectivity. utdallas.edu The resulting ketoester can then be further modified. utdallas.edu
Ketoreductases (KREDs) are another class of enzymes used for the stereoselective reduction of prochiral ketones to chiral alcohols, the reverse of the oxidation reaction discussed earlier. nih.gov This highlights the potential for enzymatic control over the stereochemistry of the alcohol precursor to this compound.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process.
Key principles include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the diboron-catalyzed cycloaddition, are inherently more atom-economical than stoichiometric reactions. chemrxiv.orgchemrxiv.org
Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. The use of biocatalysts and organocatalysts often aligns with this principle, as they can replace heavy metal catalysts. utdallas.edunih.gov The use of sodium hypochlorite pentahydrate as an oxidizing agent is another example of a less hazardous alternative. organic-chemistry.org
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a core tenet of green chemistry. Transition metal, organo-, and biocatalysis all contribute to this goal. organic-chemistry.orgchemrxiv.orgchemrxiv.orgutdallas.edunih.gov
Designing Safer Chemicals: While the focus here is on synthesis, the principles also extend to the properties of the final product.
The development of hydrogen-borrowing catalysis for the α-cyclopropanation of ketones is a recent example of a more sustainable method that avoids hazardous reagents and reduces waste. acs.org Similarly, biocatalytic routes using engineered enzymes operate under mild conditions (aqueous solutions, room temperature) and are highly selective, minimizing byproducts. utdallas.edu
Reaction Chemistry and Mechanistic Studies of Cyclopropyl 4 Ethoxyphenyl Ketone
Reactivity of the Carbonyl Group
The carbonyl group in cyclopropyl (B3062369) 4-ethoxyphenyl ketone is a primary site for chemical reactions, undergoing nucleophilic additions, reductions, and reactions at the alpha-position through enol or enolate intermediates.
Nucleophilic Addition Reactions
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, readily add to the carbonyl, forming tertiary alcohols upon acidic workup. For instance, the reaction with a Grignard reagent like methylmagnesium bromide would yield 1-(4-ethoxyphenyl)-1-cyclopropylethan-1-ol. The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.org
The addition of nucleophiles to aryl cyclopropyl ketones is a well-established method for the synthesis of more complex molecules. The reactivity of the carbonyl group is influenced by the electronic properties of the aryl substituent. The ethoxy group at the para position of the phenyl ring in cyclopropyl 4-ethoxyphenyl ketone is electron-donating, which may slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl ring.
Table 1: Examples of Nucleophilic Addition to Aryl Cyclopropyl Ketones
| Nucleophile | Aryl Cyclopropyl Ketone | Product | Reference |
|---|---|---|---|
| Methylmagnesium Bromide | Cyclopropyl phenyl ketone | 1-Cyclopropyl-1-phenylethan-1-ol | libretexts.org |
| Phenyllithium | Cyclopropyl phenyl ketone | Cyclopropyl(diphenyl)methanol | libretexts.org |
Reduction Pathways and Products
The carbonyl group of this compound can be reduced to a secondary alcohol, (cyclopropyl)(4-ethoxyphenyl)methanol, using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org
Sodium borohydride is a milder reducing agent and is typically used in alcoholic solvents like methanol (B129727) or ethanol. mnstate.eduyoutube.com The reaction with NaBH₄ is generally selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. rsc.org While both reagents will effectively reduce the ketone, LiAlH₄ is less chemoselective and would also reduce other functional groups if present.
The reduction of arylcyclopropyl ketones can also be achieved through other methods, such as reductive cleavage with zinc in ethanol, which leads to 4-arylbutyrophenones. rsc.org
Table 2: Reduction of Aryl Cyclopropyl Ketones
| Reducing Agent | Solvent | Product | Notes |
|---|---|---|---|
| NaBH₄ | Methanol/Ethanol | Secondary Alcohol | Milder, more selective for ketones and aldehydes. mnstate.eduyoutube.com |
| LiAlH₄ | Diethyl ether/THF | Secondary Alcohol | Stronger, less selective, reacts with a wider range of functional groups. rsc.org |
| Zn | Ethanol | 4-Arylbutyrophenone | Reductive cleavage of the cyclopropyl ring. rsc.org |
This table outlines general reduction pathways for aryl cyclopropyl ketones as specific yield and reaction condition data for the 4-ethoxyphenyl derivative are not detailed in the provided search results.
Enolization and Alpha-Substitution Reactions
Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of acid or base to form an enol or an enolate, respectively. This intermediate can then react with electrophiles in α-substitution reactions. libretexts.org A common example is the acid-catalyzed α-halogenation. masterorganicchemistry.com
In the presence of an acid catalyst and a halogen such as bromine (Br₂), the ketone will tautomerize to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the bromine molecule to form an α-brominated ketone. masterorganicchemistry.comyoutube.com The reaction is catalyzed by acid, which protonates the carbonyl oxygen, facilitating enol formation. youtube.com
The general mechanism for the acid-catalyzed α-bromination of a ketone proceeds as follows:
Protonation of the carbonyl oxygen by the acid catalyst.
Deprotonation at the α-carbon to form the enol.
Nucleophilic attack of the enol on the bromine molecule.
Deprotonation of the carbonyl oxygen to yield the α-bromoketone and regenerate the acid catalyst. masterorganicchemistry.com
Transformations Involving the Cyclopropyl Moiety
The strained three-membered ring of this compound is prone to ring-opening and rearrangement reactions, particularly under acidic conditions or with the aid of transition metals.
Cyclopropyl Ring-Opening Reactions
The cyclopropyl ring in aryl cyclopropyl ketones can be opened under various conditions, often initiated by the activation of the adjacent carbonyl group. acs.org Acid-catalyzed ring-opening is a common transformation. rsc.org For instance, treatment of aryl cyclopropyl ketones with a variety of acid catalysts can lead to the formation of 1-tetralones or open-chain carbinols, with the product ratio depending on the substituents on the aryl ring. rsc.org
Palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively yield (E)-1-arylbut-2-en-1-ones. rsc.org Furthermore, visible light photocatalysis can induce a [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, proceeding through a one-electron reduction of the ketone followed by ring-opening to a distonic radical anion. nih.govnih.gov
Rearrangement Pathways of the Cyclopropyl Ring (e.g., Cloke–Wilson rearrangement)
A significant rearrangement pathway for cyclopropyl ketones is the Cloke-Wilson rearrangement, which typically involves the conversion of a cyclopropyl ketone into a 2,3-dihydrofuran (B140613) under thermal or Lewis acid-catalyzed conditions. nih.govresearchgate.netscilit.comnih.govrsc.orgresearchgate.net This reaction is driven by the release of ring strain from the three-membered ring to form a more stable five-membered heterocycle.
The Lewis acid-catalyzed Cloke-Wilson rearrangement is particularly effective. Various Lewis acids, such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can promote this rearrangement. nih.gov The Lewis acid coordinates to the carbonyl oxygen, which facilitates the cleavage of a cyclopropyl carbon-carbon bond and subsequent ring expansion to form the dihydrofuran ring. For this compound, this rearrangement would be expected to yield 2-(4-ethoxyphenyl)-2,3-dihydrofuran.
Table 3: Lewis Acids Used in Cloke-Wilson Rearrangement of Cyclopropyl Ketones
| Lewis Acid | Substrate Type | Product | Reference |
|---|---|---|---|
| TiCl₄ | Donor-acceptor cyclopropanes | Substituted dihydrofurans | nih.gov |
| TMSOTf | Cyclopropyl silyl (B83357) ketones | 5-Silyl-2,3-dihydrofuran derivatives | nih.gov |
| SnCl₄ | Highly-activated cyclopropanes | Furoquinoline derivatives | nih.gov |
This table provides examples of Lewis acids used for the Cloke-Wilson rearrangement of various cyclopropyl ketones, as specific data for the 4-ethoxyphenyl derivative is limited in the search results.
Radical Reactions Involving the Cyclopropane (B1198618) Ring
The strained three-membered ring of cyclopropyl ketones is susceptible to ring-opening via radical intermediates. These reactions often proceed through the formation of a ketyl radical upon single-electron transfer to the carbonyl group.
Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, including derivatives similar to this compound, have been reported. nih.gov In these reactions, a photocatalyst, often in the presence of a Lewis acid, facilitates the one-electron reduction of the ketone to a radical anion. This species can undergo ring-opening to form a distonic radical anion, which then participates in a stepwise cycloaddition with an alkene. nih.govnih.gov The reaction of aryl cyclopropyl ketones with olefins can be initiated by a photocatalytic system comprising components like Ru(bpy)32+, a Lewis acid, and an amine. nih.gov This process leads to the formation of highly substituted cyclopentane (B165970) rings. nih.gov
The ring-opening of the cyclopropyl ketyl radical is a critical step. Studies have shown that this ring-opening can be reversible. nih.gov The regioselectivity of the ring cleavage is influenced by the substituents on the cyclopropane ring, with cleavage often occurring at the more substituted bond to yield a thermodynamically more stable radical intermediate. ucl.ac.uk
The general mechanism for these radical reactions involves:
Initiation: Formation of a radical, often through photoredox catalysis or with reagents like samarium(II) iodide. nih.govucl.ac.uk
Addition and Ring Opening: The radical adds to the carbonyl group, forming a cyclopropylcarbinyl radical system which then undergoes ring-opening. ucl.ac.ukbeilstein-journals.org
Cyclization/Propagation: The resulting open-chain radical can then react further, for instance, by adding to an alkene in a cycloaddition reaction or participating in other radical-mediated transformations. nih.govbeilstein-journals.org
| Reaction Type | Initiator/Catalyst | Key Intermediate | Product Type | Reference |
| Photocatalytic [3+2] Cycloaddition | Ru(bpy)32+/Lewis Acid | Distonic radical anion | Substituted cyclopentanes | nih.govnih.gov |
| Reductive Ring Opening | Samarium(II) Iodide | Cyclopropyl ketyl radical | Ring-opened products | ucl.ac.uk |
Reactions of the Ethoxyphenyl Substituent
The ethoxyphenyl group in this compound can undergo reactions typical of substituted aromatic rings and aryl ethers.
The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). wikipedia.orgmakingmolecules.com The lone pairs on the oxygen atom can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org This makes the ring more nucleophilic and reactive towards electrophiles compared to unsubstituted benzene (B151609). makingmolecules.com
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid. makingmolecules.commasterorganicchemistry.com The ethoxy group will direct the incoming nitro group primarily to the ortho and para positions.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr3 or FeCl3. masterorganicchemistry.comlatech.edu
Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. masterorganicchemistry.comlatech.edu The ketone group on the parent molecule is deactivating, which can make subsequent Friedel-Crafts reactions more challenging.
The directing effect of the substituents on the ring is crucial. The ethoxy group is an ortho, para-director, while the cyclopropylcarbonyl group is generally considered a meta-director due to its electron-withdrawing nature. researchgate.net The powerful activating effect of the ethoxy group typically dominates, leading to substitution at the positions ortho to it (and meta to the ketone).
The ethoxy group itself can be chemically modified, most commonly through ether cleavage.
O-Dealkylation: The ethyl group can be cleaved from the phenyl ring to yield the corresponding phenol (B47542), (4-hydroxyphenyl)(cyclopropyl)methanone. This reaction is typically achieved using strong acids or Lewis acids. masterorganicchemistry.com Boron tribromide (BBr3) is a particularly effective reagent for the cleavage of aryl ethers. nih.govnih.govpearson.com The mechanism often involves the formation of an adduct between the ether oxygen and the Lewis acid, followed by nucleophilic attack on the ethyl group by a bromide ion. nih.govcore.ac.uk Recent studies suggest a more complex mechanism where one equivalent of BBr3 may cleave multiple equivalents of the ether. nih.govnih.gov
This dealkylation can also be facilitated by certain enzymes, such as cytochrome P450 isozymes, in a process known as oxidative O-dealkylation. washington.eduresearchgate.netnih.gov This metabolic process involves hydroxylation of the carbon adjacent to the oxygen, forming an unstable hemiacetal that decomposes to the phenol and acetaldehyde. washington.eduresearchgate.net
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product. Ketones are common components in many MCRs, and this compound can serve as the carbonyl component in such transformations.
Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are prominent examples of isocyanide-based MCRs. nih.govbeilstein-journals.org
Ugi Reaction: This reaction typically involves a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgnih.gov The mechanism is thought to proceed through the formation of an imine from the ketone and amine, which is then attacked by the isocyanide and the carboxylate. beilstein-journals.org
Passerini Reaction: This reaction combines a ketone (or aldehyde), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. nih.gov
The incorporation of the cyclopropyl ketone moiety into these reactions allows for the synthesis of complex, peptide-like scaffolds containing the unique cyclopropyl structural motif. nih.gov The specific conditions and choice of other components can be varied to generate a diverse library of products. nih.govnih.gov
Stereochemical Aspects of Reactions Involving the Ketone
The prochiral nature of the ketone in this compound allows for the formation of chiral products through asymmetric reactions.
Asymmetric Reduction: The enantioselective reduction of the ketone to a chiral secondary alcohol is a common and important transformation. wikipedia.org This can be achieved using various methods:
Catalytic Hydrogenation/Transfer Hydrogenation: Transition metal catalysts combined with chiral ligands can facilitate the asymmetric transfer of hydrogen from a source like H2, formic acid, or isopropanol. wikipedia.org
Oxazaborolidine Catalysts (CBS Reduction): Chiral oxazaborolidine catalysts, used in conjunction with a stoichiometric reducing agent like borane, are highly effective for the asymmetric reduction of prochiral ketones. wikipedia.orgmdpi.com
Reactions with Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org For example, an achiral enolate derived from the ketone can be reacted with a chiral reagent, or the ketone itself can be derivatized with a chiral auxiliary before undergoing further transformations like aldol (B89426) reactions or alkylations. wikipedia.orgyoutube.com After the desired stereoselective step, the auxiliary can be cleaved and removed. sigmaaldrich.com
Spectroscopic and Analytical Techniques for Structural Elucidation of Cyclopropyl 4 Ethoxyphenyl Ketone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei.
¹H NMR Analysis for Proton Environment Mapping
The ¹H NMR spectrum of Cyclopropyl (B3062369) 4-ethoxyphenyl ketone provides detailed information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the analysis of similar structures and known substituent effects.
The aromatic protons on the 4-ethoxyphenyl group are expected to appear as two distinct doublets due to their coupling with adjacent protons. The protons closer to the electron-donating ethoxy group (ortho) will be more shielded and appear at a lower chemical shift compared to the protons closer to the electron-withdrawing ketone group (meta).
The ethoxy group will show a characteristic quartet for the methylene (B1212753) (-CH2-) protons, coupled to the three protons of the methyl group, and a triplet for the methyl (-CH3) protons, coupled to the two methylene protons.
The cyclopropyl group protons exhibit a complex splitting pattern in the upfield region of the spectrum. The methine proton adjacent to the carbonyl group is expected to be the most deshielded of the cyclopropyl protons. The four methylene protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets. Based on data for cyclopropane (B1198618), these protons are expected at very high field, around 0.20 ppm vanderbilt.edu.
Table 1: Predicted ¹H NMR Chemical Shifts for Cyclopropyl 4-ethoxyphenyl ketone
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to C=O) | ~8.0 | Doublet |
| Aromatic (ortho to -OEt) | ~6.9 | Doublet |
| Ethoxy (-OCH2-) | ~4.1 | Quartet |
| Cyclopropyl (-CH-) | ~2.6 | Multiplet |
| Ethoxy (-CH3) | ~1.4 | Triplet |
| Cyclopropyl (-CH2-) | ~1.0-1.2 | Multiplet |
¹³C NMR Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of 190-215 ppm for ketones cheminfo.org. The aromatic carbons will appear in the range of approximately 114 to 164 ppm. The carbon attached to the ethoxy group (C-OEt) will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom. The quaternary carbon of the aromatic ring to which the cyclopropyl ketone moiety is attached will also have a distinct chemical shift. The carbon atoms of the ethoxy group and the cyclopropyl ring will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~196 |
| Aromatic (C-OEt) | ~164 |
| Aromatic (C-C=O) | ~130 |
| Aromatic (CH, ortho to C=O) | ~130 |
| Aromatic (CH, ortho to -OEt) | ~114 |
| Ethoxy (-OCH2-) | ~64 |
| Cyclopropyl (CH) | ~17 |
| Ethoxy (-CH3) | ~15 |
| Cyclopropyl (-CH2-) | ~11 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the adjacent aromatic protons. It would also confirm the coupling between the methylene and methyl protons of the ethoxy group. Within the cyclopropyl ring, correlations between the methine proton and the adjacent methylene protons, as well as between the geminal and vicinal methylene protons, would be observed nist.gov.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the aromatic proton signals would correlate with their respective aromatic carbon signals, and the ethoxy and cyclopropyl proton signals would correlate with their corresponding carbon signals nist.gov.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is crucial for connecting different fragments of the molecule. For instance, the aromatic protons ortho to the carbonyl group would show a correlation to the carbonyl carbon. The methine proton of the cyclopropyl ring would also show a correlation to the carbonyl carbon. The protons of the ethoxy group would show correlations to the aromatic carbon they are attached to nih.gov.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic ketone. The conjugation with the aromatic ring lowers the frequency compared to a saturated ketone (typically 1715 cm⁻¹) hmdb.caresearchgate.net.
Absorptions in the range of 3100-3000 cm⁻¹ for the C-H stretching vibrations of the aromatic and cyclopropyl C-H bonds.
Absorptions just below 3000 cm⁻¹ (around 2980-2850 cm⁻¹) for the C-H stretching vibrations of the ethoxy group researchgate.net.
Aromatic C=C stretching vibrations will appear in the region of 1600-1450 cm⁻¹ .
A strong absorption band around 1250 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl ether and a weaker symmetric stretch near 1040 cm⁻¹ .
The C-C stretching of the cyclopropyl ring may show weak absorptions around 1020-1000 cm⁻¹ .
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1680-1700 | Strong |
| Aromatic C-H | 3100-3000 | Medium |
| Aliphatic C-H (Ethoxy, Cyclopropyl) | 2980-2850 | Medium-Strong |
| Aromatic C=C | 1600-1450 | Medium-Weak |
| Aryl Ether C-O-C (asymmetric) | ~1250 | Strong |
| Aryl Ether C-O-C (symmetric) | ~1040 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 190.24 g/mol ) rsc.org, the molecular ion peak (M⁺) would be observed at m/z 190.
The fragmentation of ketones is well-documented and typically involves α-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon irisotope.com. The most likely fragmentation pathways for this compound are:
α-cleavage with the loss of the cyclopropyl radical (•C₃H₅), resulting in a stable acylium ion at m/z 149 (C₉H₉O₂⁺). This is often a very prominent peak.
α-cleavage with the loss of the 4-ethoxyphenyl radical, leading to a cyclopropyl acylium ion at m/z 69 (C₄H₅O⁺).
Fragmentation of the ethoxy group, such as the loss of an ethyl radical (•C₂H₅) from the molecular ion to give a fragment at m/z 161 , or the loss of ethene (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is available, though less likely for the aryl ether.
Further fragmentation of the 4-ethoxyphenyl acylium ion (m/z 149) could lead to the loss of carbon monoxide (CO), yielding a fragment at m/z 121 .
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 149 | [M - C₃H₅]⁺ |
| 121 | [M - C₃H₅ - CO]⁺ |
| 69 | [C₃H₅CO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The spectrum arises from the absorption of UV or visible light, which excites electrons from a lower energy molecular orbital to a higher energy one.
This compound contains a chromophore, the carbonyl group, conjugated with a benzene (B151609) ring. This extended π-system allows for π → π* and n → π* electronic transitions.
The π → π transition* is expected to be strong and appear at a wavelength (λ_max) around 250-290 nm . This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system.
The n → π transition, which involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π antibonding orbital, is also expected. This transition is typically weaker and occurs at a longer wavelength, likely in the range of 300-350 nm nist.gov.
The presence of the electron-donating ethoxy group on the aromatic ring can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to an unsubstituted aromatic ketone. The specific solvent used can also influence the position of the absorption maxima.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
| π → π | ~250-290 | High |
| n → π | ~300-350 | Low |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions present in the crystal lattice. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. This analysis reveals precise bond lengths, bond angles, and torsion angles, offering an unambiguous structural elucidation.
While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar cyclopropyl ketones provides insight into the expected molecular geometry. For instance, studies on related compounds have detailed the bond lengths and angles of the cyclopropyl ring and its connection to the carbonyl group. It is anticipated that the cyclopropyl group in this compound would exhibit C-C bond lengths in the range of 1.48 Å to 1.51 Å. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···O hydrogen bonds, which are common in keto-substituted aromatic compounds.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~5-10 |
| c (Å) | ~15-20 |
| β (°) | ~90-105 |
| Volume (ų) | ~1500-2000 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for the separation, identification, and purification of individual components from a mixture. For this compound, both gas chromatography and high-performance liquid chromatography are highly applicable for assessing its purity and for its isolation from reaction mixtures.
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC can be effectively used to determine its purity by separating it from starting materials, solvents, and byproducts.
The methodology involves injecting a small amount of the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.
For an aromatic ketone like this compound, a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would be suitable. A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. The purity of the sample can be determined by integrating the peak areas in the resulting chromatogram.
Table 2: Typical Gas Chromatography (GC) Parameters for Aromatic Ketone Analysis
| Parameter | Value/Type |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or similar |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
High-performance liquid chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. sielc.com HPLC is an excellent method for assessing the purity of this compound and can also be used for its preparative isolation.
In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation mechanism is based on the differential interactions of the sample components with the stationary and mobile phases.
For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A UV detector is highly effective for detecting aromatic ketones due to the presence of the chromophoric phenyl group. The wavelength of detection can be set to the λmax of the compound for optimal sensitivity. The purity is determined from the relative peak areas in the chromatogram.
Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
By employing these powerful analytical techniques, the structural integrity and purity of this compound can be rigorously established, ensuring its suitability for further chemical studies and applications.
Computational and Theoretical Investigations of Cyclopropyl 4 Ethoxyphenyl Ketone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide a quantitative picture of molecular structure, energy, and properties derived from the principles of quantum mechanics.
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its balance of computational cost and accuracy. DFT calculations focus on the electron density to determine the ground-state properties of a molecule.
For Cyclopropyl (B3062369) 4-ethoxyphenyl ketone, a DFT study would reveal key aspects of its electronic nature. The molecule consists of an electron-donating ethoxy group, an aromatic phenyl ring, a carbonyl group (ketone), and a cyclopropyl ring. The interaction between the electron-donating para-ethoxy group and the electron-withdrawing ketone is expected to significantly influence the electron distribution across the phenyl ring and the carbonyl group.
Computational studies on analogous aryl cyclopropyl ketones show that conjugation between the aromatic ring's π-system and the carbonyl group's p-orbitals is a dominant factor in their electronic structure. acs.org This conjugation leads to stabilization of the molecule and influences its reactivity. For instance, in reactions involving the formation of a ketyl radical (a radical anion on the carbonyl group), the spin density can be delocalized across the aromatic ring, stabilizing the intermediate. acs.org The presence of the 4-ethoxy group would further enhance this stabilization through its electron-donating resonance effect.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. In aryl ketones, the HOMO is typically located on the electron-rich aromatic ring, while the LUMO is centered on the carbonyl group. The electron-donating ethoxy group would raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity toward electrophiles and its susceptibility to oxidation.
DFT calculations can also generate an electrostatic potential map, which visualizes the charge distribution. For Cyclopropyl 4-ethoxyphenyl ketone, this would show a region of high electron density (negative potential) around the carbonyl oxygen and the oxygen of the ethoxy group, with lower electron density (positive potential) on the carbonyl carbon and the protons of the cyclopropyl ring.
Table 1: Illustrative Electronic Properties of Aryl Ketones from DFT Calculations
| Property | Typical Value for Phenyl Ketone Analog | Expected Influence of 4-Ethoxy Group |
| HOMO Energy | ~ -6.5 eV | Increase (less negative) |
| LUMO Energy | ~ -2.0 eV | Minor Change |
| HOMO-LUMO Gap | ~ 4.5 eV | Decrease |
| Dipole Moment | ~ 3.0 D | Increase |
Note: The values are illustrative and based on general findings for related molecules. Specific values for this compound would require dedicated DFT calculations.
Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. These "first-principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate molecular properties.
While computationally more intensive than DFT, ab initio methods are invaluable for benchmarking and for cases where DFT may be less reliable. For this compound, ab initio calculations could be employed to accurately determine its optimized geometry, including bond lengths and angles. Studies on the related cyclopropyl methyl ketone have utilized ab initio approaches to explore its conformational behavior and verify the most stable geometric arrangements. uwlax.edu
Furthermore, ab initio methods are well-suited for calculating thermodynamic properties. rsc.org The standard enthalpy of formation, heat capacity, and entropy of this compound could be predicted, providing essential data for thermochemical analyses. These calculations would involve computing the total electronic energy and adding corrections for zero-point vibrational energy and thermal effects.
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from rotation around the single bonds connecting the cyclopropyl ring to the carbonyl carbon and the phenyl ring to the carbonyl carbon. Understanding the molecule's preferred shapes, or conformations, and the energy barriers between them is crucial for predicting its properties and reactivity.
The key conformational feature in aryl cyclopropyl ketones is the orientation of the cyclopropyl and phenyl rings with respect to the carbonyl group. Computational studies on cyclopropyl methyl ketone reveal two primary planar conformations: s-cis and s-trans. uwlax.edu In the s-cis form, the cyclopropyl ring is eclipsed with the carbonyl oxygen, while in the s-trans form, it is on the opposite side. The s-cis conformation is generally found to be the most stable. uwlax.edu
For this compound, the rotation of the 4-ethoxyphenyl group relative to the carbonyl plane is also critical. The two main conformations are the "bisected" and "perpendicular" forms. unl.pt
Bisected Conformation: The plane of the phenyl ring is perpendicular to the plane of the carbonyl group. This arrangement allows for poor overlap between the π-systems.
Perpendicular Conformation (Coplanar): The phenyl ring and carbonyl group are roughly in the same plane. This allows for maximum π-conjugation, which is generally energetically favorable.
Table 2: Relative Conformational Energies for Cyclopropyl Methyl Ketone
| Torsion Angle (O=C-C-H) | Conformation | Relative Energy (kcal/mol) |
| 0° | s-trans | 1.0 - 1.5 |
| 180° | s-cis | 0.0 |
Data adapted from ab initio studies on cyclopropyl methyl ketone. uwlax.edu The presence of the bulky 4-ethoxyphenyl group in place of the methyl group would introduce different steric interactions, potentially altering the precise energy values.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway, calculate activation energies, and characterize the structures of short-lived intermediates and transition states.
Aryl cyclopropyl ketones are known to undergo a variety of transformations, including photocatalytic [3+2] cycloadditions and acid-catalyzed rearrangements. rsc.orgnih.gov In these reactions, the cyclopropyl ring acts as a three-carbon synthon. A common mechanistic theme is the initial activation of the ketone, followed by the ring-opening of the strained cyclopropyl group to form a reactive intermediate. acs.orgmanchester.ac.uk
For example, in a one-electron reduction, the ketone forms a ketyl radical. This intermediate can then undergo ring-opening to produce a distonic radical anion, where the radical and anionic centers are separated. Computational modeling of this process for this compound would involve:
Locating Reactants and Products: Optimizing the geometries of the starting material and the final products.
Mapping the Reaction Coordinate: Identifying the sequence of bond-breaking and bond-forming events.
Finding the Transition State (TS): Locating the highest energy point along the lowest energy reaction path. The TS is a first-order saddle point on the potential energy surface.
Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which is directly related to the reaction rate.
Spectroscopic Parameter Prediction and Validation
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate a proposed structure. This is particularly useful for confirming the identity of newly synthesized compounds or for assigning signals in complex spectra.
NMR Spectroscopy: DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govd-nb.info For this compound, calculations would be performed on its lowest-energy conformer. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For example, the deshielding of the carbonyl carbon and the shielding of the aromatic carbons due to the ethoxy group would be reflected in the calculated ¹³C spectrum. Comparing these predicted shifts with an experimental spectrum provides a powerful method for structural confirmation. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated. This allows for the prediction of its IR spectrum. For this compound, a key feature would be the C=O stretching frequency of the ketone, which is sensitive to conjugation with the phenyl ring. The calculated frequency, often scaled by a small factor to account for systematic errors in the method, can be compared directly to the experimental IR spectrum.
Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Shifts for an Analogous Aryl Ketone
| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |
| Carbonyl C | 199.5 | 200.2 |
| Aromatic C (ipso to C=O) | 137.1 | 137.7 |
| Aromatic C (ortho) | 128.0 | 128.3 |
| Aromatic C (meta) | 128.4 | 128.7 |
| Aromatic C (para) | 132.5 | 133.1 |
Note: Data are illustrative, based on published information for (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone. nih.gov The accuracy of prediction depends on the level of theory and basis set used.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions, conformational changes, and interactions with a solvent.
An MD simulation of this compound, likely in a solvent like water or chloroform, would reveal:
Conformational Dynamics: How the molecule transitions between different rotational conformers at a given temperature. It would show the flexibility of the ethoxy tail and the rotational dynamics around the aryl-carbonyl and cyclopropyl-carbonyl bonds.
Solvation Structure: How solvent molecules arrange themselves around the solute. This is critical for understanding solubility and how the solvent might influence reaction mechanisms. For example, MD can show the formation of hydrogen bonds between water and the carbonyl oxygen.
Transport Properties: Properties like the diffusion coefficient of the molecule in a particular solvent could be calculated.
Although specific MD studies on this compound are not available, the methodology is well-established for ketones and other organic molecules. nih.govacs.org Such simulations would use a "force field"—a set of parameters describing the potential energy of the system—to calculate the forces between atoms. The results would provide a movie-like view of the molecule's behavior, bridging the gap between static structures and real-world dynamics in solution.
Structure-Reactivity Relationship Studies
Computational and theoretical investigations into cyclopropyl aryl ketones have provided significant insights into the intricate relationship between their molecular structure and chemical reactivity. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on analogous cyclopropyl phenyl ketones allows for a comprehensive understanding of the structural features governing their reactivity. These studies collectively highlight the profound influence of electronic and steric effects of substituents on both the aryl ring and the cyclopropyl moiety.
The reactivity of aryl cyclopropyl ketones is largely dictated by the electronic interplay between the cyclopropyl group, the carbonyl group, and the substituted phenyl ring. The cyclopropyl group, with its inherent strain and sigma-aromaticity, can act as an electron-donating group, influencing the electron density at the carbonyl carbon. The nature of the substituent on the phenyl ring further modulates this electronic environment.
In the case of this compound, the ethoxy group at the para position of the phenyl ring plays a crucial role. As an electron-donating group, the ethoxy substituent increases the electron density of the aromatic ring through resonance. This, in turn, can influence the reactivity of the ketone in several ways. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the increased electron density might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl cyclopropyl ketone.
Conversely, in reactions where the ketone participates in cycloadditions following one-electron reduction, the electron-donating nature of the ethoxy group can impact the stability of the resulting radical anion intermediate. nih.gov Studies on related aryl cyclopropyl ketones have shown that electron-donating substituents can lead to more sluggish reactions in certain photocatalytic [3+2] cycloadditions. nih.gov
The conformation of the cyclopropyl ketone is also a key determinant of its reactivity. Computational studies on phenyl cyclopropyl ketones have revealed that the conjugation between the aromatic ring and the ketyl radical, formed during reduction, enhances the stability of the intermediate and promotes cyclopropyl fragmentation. nih.govacs.org However, the formation of a gauche styrene (B11656) intermediate can present an energetic barrier for subsequent radical trapping steps. nih.govacs.org The presence of substituents on the phenyl ring can influence the preferred conformation and, consequently, the reaction pathway. For this compound, the ethoxy group is not expected to introduce significant steric hindrance that would drastically alter the conformation compared to the unsubstituted phenyl analog.
Kinetic studies on the ring-opening hydroarylation of cyclopropyl ketones have provided quantitative data on the effect of aryl substituents. A comparison of the relative reaction rates of cyclopropyl phenyl ketone, cyclopropyl methyl ketone, and cyclopropyl 4-methoxyphenyl (B3050149) ketone demonstrated the influence of the aryl group on the reaction kinetics. researchgate.net The 4-methoxy group, electronically similar to the 4-ethoxy group, was shown to affect the reaction rate, highlighting the sensitivity of the reaction to the electronic nature of the para-substituent. researchgate.net
The following table summarizes the general structure-reactivity trends observed in computational and experimental studies of substituted cyclopropyl phenyl ketones, which can be extrapolated to understand the behavior of this compound.
| Structural Feature | Effect on Reactivity | Supporting Evidence from Analogous Systems |
| Electron-donating substituent (e.g., 4-ethoxy) on the phenyl ring | May slightly decrease the electrophilicity of the carbonyl carbon. Can influence the stability of radical intermediates in redox reactions. | Studies on aryl cyclopropyl ketones in photocatalytic cycloadditions show that electron-donating groups can lead to slower reaction rates. nih.gov |
| Cyclopropyl group | Acts as an electron-donating group, influencing the electronic properties of the carbonyl. The inherent ring strain facilitates ring-opening reactions. | The reactivity of cyclopropanes is governed by ring strain, which provides a thermodynamic driving force for ring-opening. nih.gov |
| Aryl ring conjugation | Stabilizes ketyl radical intermediates, promoting cyclopropyl fragmentation in certain reactions. | Computational studies show that the reactivity of phenyl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical through conjugation. nih.govacs.org |
| Conformation (e.g., gauche vs. anti) | The formation of specific intermediates, such as a gauche styrene intermediate, can create an energy barrier for subsequent reaction steps. | Systematic computational studies have revealed the role of gauche intermediates as an obstacle in the radical-trapping step of SmI2-catalyzed couplings. nih.govacs.org |
In acid-catalyzed reactions, aryl cyclopropyl ketones can undergo cyclization to form tetralones. rsc.org The ratio of cyclized product to open-chain carbinol is dependent on the substituents on the aryl ring, further underscoring the structure-reactivity relationship. rsc.org For this compound, the electron-donating ethoxy group would be expected to influence the regioselectivity and efficiency of such cyclizations.
Applications of Cyclopropyl 4 Ethoxyphenyl Ketone in Advanced Materials and Chemical Synthesis
As a Building Block in Complex Organic Synthesis
The presence of the cyclopropyl (B3062369) ketone moiety makes this compound a versatile building block in chemical synthesis. chemicalbook.comchemicalbook.com The cyclopropane (B1198618) ring can participate in a variety of ring-opening or rearrangement reactions, driven by the release of ring strain, while the ketone and the ethoxyphenyl group offer sites for further functionalization. This dual reactivity allows chemists to construct complex molecular architectures. For instance, the general class of aryl cyclopropyl ketones is instrumental in the synthesis of donor-acceptor (D-A) cyclopropanes, which are highly reactive intermediates. nih.govmdpi.com These D-A cyclopropanes can act as synthetic equivalents of 1,3-dipoles, enabling access to compounds that are otherwise difficult to synthesize. nih.gov
Cyclopropyl 4-ethoxyphenyl ketone serves as a key intermediate in the synthesis of precursors for pharmacologically active molecules. The cyclopropylphenyl ketone structural motif is found in various developmental compounds. For example, it is a documented precursor in the synthesis of N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, an antagonist of the Hedgehog (Hh) signaling pathway. sigmaaldrich.com
Furthermore, derivatives of aryl cyclopropyl ketones are used to create complex heterocyclic systems. A general method has been developed for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes through the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.govmdpi.com These resulting hydroxy-substituted cyclopropanes are valuable intermediates, serving as building blocks for various bioactive compounds and pharmacological agents through transformations like rearrangements to 2,3-dihydrobenzofurans or acting as o-quinone methide equivalents. nih.govmdpi.com The synthesis proceeds from substituted chalcones, which are themselves formed from the condensation of an aryl methyl ketone and a salicylaldehyde (B1680747) derivative. nih.govmdpi.com
| Starting Chalcone (B49325) | Resulting Cyclopropane Intermediate | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|
| (E)-3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 70% | 116-117 | nih.gov |
| (E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 76% | 129-130 | nih.govmdpi.com |
| (E)-3-(5-Fluoro-2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone | 78% | 131-132 | nih.govmdpi.com |
| (E)-3-(5-Bromo-2-hydroxyphenyl)-1-phenylprop-2-en-1-one | (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone | 72% | 136-137 | nih.gov |
While specific literature detailing the use of this compound in agrochemical synthesis is limited, its potential can be inferred from its synthetic utility. The development of novel pesticides and herbicides often relies on intermediates that allow for the construction of complex and diverse molecular scaffolds. The reactivity of the cyclopropyl ketone unit, enabling access to varied carbocyclic and heterocyclic systems, makes it a plausible candidate for creating libraries of novel compounds for agrochemical screening. Its role as a building block for specialty chemicals follows a similar logic, where it can be used to introduce the unique cyclopropylphenyl ketone motif into larger molecules for applications in materials or electronics.
Role in Polymer Chemistry and Monomer Design
There is currently limited published research specifically detailing the application of this compound as a monomer or in polymer chemistry. In principle, functional molecules can be synthetically modified to act as monomers for polymerization. rsc.org The ketone or the aromatic ring of this compound could potentially be functionalized to introduce polymerizable groups. However, its specific role in this field remains an area for future investigation.
Development of Catalytic Systems Utilizing Ketone Derivatives
Derivatives of cyclopropyl ketones are central to the development of novel catalytic systems, particularly in reactions involving C-C bond formation and ring-opening.
One such advancement is the synthesis of α-cyclopropyl ketones via iridium-catalyzed hydrogen-borrowing (HB) catalysis. acs.org This method involves the alkylation of a hindered ketone with an alcohol, followed by an intramolecular displacement of a leaving group to form the cyclopropane ring. acs.org The efficiency of the cyclization step was found to be dependent on the nature of the phenoxy leaving group attached to the ketone precursor. acs.org
| Precursor Ketone | Leaving Group | Yield of Cyclopropane | Reference |
|---|---|---|---|
| 6a | Phenoxy | 63% | acs.org |
| 6b | p-Trifluoromethylphenoxy | 41% | acs.org |
| 6c | p-Nitrophenoxy | 31% | acs.org |
| 6f | p-Methoxyphenoxy | 67% | acs.org |
In another area, ionic liquids have been shown to catalyze the ring-opening reactions of cyclopropyl ketone derivatives, offering a metal-free approach to cleaving the cyclopropane ring. researchgate.net Furthermore, samarium(II) iodide (SmI2) has been employed as a catalyst for formal [3+2] cycloadditions of alkyl cyclopropyl ketones with various partners. nih.gov The key to this methodology is the use of substoichiometric amounts of metallic samarium (Sm0), which prevents catalyst deactivation by regenerating the active Sm(II) species from the Sm(III) state. nih.gov
Photochemical Applications and Material Science Relevance
Aryl cyclopropyl ketones, including structures related to this compound, are valuable substrates in photochemical reactions. A significant application is their use in enantioselective [3+2] photocycloadditions to construct highly substituted cyclopentane (B165970) rings, which are important structural motifs. nih.gov
This transformation is achieved using a dual-catalyst system that combines a transition metal photoredox catalyst, such as Ru(bpy)₃²⁺, with a chiral Lewis acid catalyst, like a gadolinium(III) complex. nih.gov The proposed mechanism involves the photoexcited ruthenium catalyst reducing the Lewis acid-activated aryl cyclopropyl ketone to a ketyl radical. This radical undergoes ring-opening to form a distonic radical anion, which then engages in a stepwise cycloaddition with an alkene to form the cyclopentane product. nih.gov This method demonstrates that photocatalysis can be applied to achieve asymmetric cycloadditions that were not previously feasible. nih.gov
Chemical Probe Design and Development
Chemical probes are essential tools for studying biological systems. The design of these probes often requires a molecular scaffold that can be modified to include a reactive group for target binding and a reporter group for detection. While this compound itself is not a final probe, its structure is relevant to the design principles of such molecules.
For instance, the synthesis of photoaffinity probes often starts with a functionalized aromatic ketone. researchgate.net A common strategy involves converting an aryl ketone into a photo-reactive diazirine group. The scaffold can also be appended with a reporter handle, such as a terminal alkyne, which allows for "click chemistry" ligation to a fluorescent dye or affinity tag after the probe has bound to its biological target. researchgate.net The aryl ketone structure within this compound represents a suitable starting point for such a multi-step synthesis, where the ketone could be transformed into a photo-crosslinker and the ethoxy group could be modified or replaced to attach a reporter tag. researchgate.net
Derivatization and Analog Design Based on Cyclopropyl 4 Ethoxyphenyl Ketone Scaffold
Structural Modification Strategies
Structural modification is a cornerstone of drug discovery and materials development, enabling the fine-tuning of a molecule's properties. For the cyclopropyl (B3062369) 4-ethoxyphenyl ketone scaffold, strategies can target the ethoxy group, the cyclopropyl ring, or the central ketone functionality.
Homologation, the process of extending a carbon chain by a constant unit (typically a methylene (B1212753) group, -CH₂-), is a fundamental strategy to systematically alter a molecule's properties. Applying this to the 4-ethoxyphenyl moiety of the parent compound involves extending the ethyl chain.
Research Findings: By systematically increasing the length of the alkyl chain on the ether oxygen, a homologous series of alkoxy derivatives can be synthesized. This extension from an ethoxy group to propoxy, butoxy, and longer chains primarily influences the molecule's lipophilicity. An increase in chain length generally leads to higher lipophilicity, which can affect properties such as solubility, membrane permeability, and plasma protein binding. However, this modification can also introduce new metabolic liabilities, as longer alkyl chains are more susceptible to oxidative metabolism by cytochrome P450 enzymes.
| Modification | Example Compound Name | R-Group | Anticipated Effect on Properties |
| Homologation | Cyclopropyl 4-propoxyphenyl ketone | -CH₂CH₂CH₃ | Increased lipophilicity, potential for altered metabolic stability |
| Chain Extension | Cyclopropyl 4-butoxyphenyl ketone | -(CH₂)₃CH₃ | Further increased lipophilicity, potential impact on solubility and binding |
| Branching | Cyclopropyl 4-isopropoxyphenyl ketone | -CH(CH₃)₂ | Increased steric bulk near the ether linkage, may improve metabolic stability |
Isosteric replacement involves substituting a functional group with another that possesses similar steric and electronic characteristics, a technique widely used to enhance potency, improve pharmacokinetic profiles, or eliminate metabolic liabilities. nih.gov The ethoxy group can be replaced by a variety of classical and non-classical isosteres. researchgate.net
Research Findings: The oxygen atom of the ethoxy group can be replaced with other divalent atoms like sulfur or nitrogen. For instance, substituting the ethoxy group with an ethylthio (-SCH₂CH₃) or an ethylamino (-NHCH₂CH₃) group can significantly alter hydrogen bonding capacity, pKa, and metabolic stability. researchgate.netacs.org The ethylthioether analog, for example, would be less polar and unable to act as a hydrogen bond acceptor, while the ethylamine (B1201723) analog introduces basicity and hydrogen bond donor capability. acs.org Other established isosteres for alkoxy groups include fluoroalkoxy groups or small heterocyclic rings, which can modulate electronic properties and metabolic stability. cambridgemedchemconsulting.compressbooks.pub
| Original Group | Isosteric Replacement | Example Compound Name | Rationale for Replacement |
| Ethoxy (-OCH₂CH₃) | Ethylthio (-SCH₂CH₃) | Cyclopropyl(4-(ethylthio)phenyl)methanone | Alters polarity and hydrogen bonding potential. acs.org |
| Ethoxy (-OCH₂CH₃) | N-ethylamino (-NHCH₂CH₃) | Cyclopropyl(4-(ethylamino)phenyl)methanone | Introduces basicity and hydrogen bond donor capability. researchgate.netacs.org |
| Ethoxy (-OCH₂CH₃) | Trifluoromethoxy (-OCF₃) | Cyclopropyl(4-(trifluoromethoxy)phenyl)methanone | Increases metabolic stability and lipophilicity. |
The cyclopropyl ring is a key structural feature, often used in medicinal chemistry to increase potency, improve metabolic stability, and provide conformational constraint. acs.orgnih.gov It can be considered a "bioisostere" for groups like alkenes or gem-dimethyl groups. nih.gov Replacing the cyclopropyl ring with other small aliphatic rings is a viable strategy for exploring the structural requirements of a target.
Research Findings: The cyclobutyl ring is a common replacement for the cyclopropyl group, often serving as an isostere for a gem-dimethyl group. nih.gov Substituting the cyclopropyl ring in the parent scaffold with a cyclobutyl ring would result in "Cyclobutyl 4-ethoxyphenyl ketone." This modification increases the ring size and alters the bond angles and conformational flexibility of the acyl group, which could impact receptor binding or reactivity. Other small rings like oxetane (B1205548) have also been explored as replacements for carbonyls or gem-dimethyl groups, offering changes in polarity and sp³ character. pressbooks.pub Additionally, functionalized cyclopropane (B1198618) rings, such as those bearing methyl or fluoro substituents, can be introduced to probe specific steric and electronic interactions. nih.gov
Synthesis of Chiral Derivatives
Introducing chirality into the scaffold can lead to stereospecific interactions with biological targets, often resulting in improved potency and reduced off-target effects. Asymmetric synthesis of cyclopropyl ketones is a well-developed field, with several methods applicable to the preparation of chiral derivatives of cyclopropyl 4-ethoxyphenyl ketone. nih.govnih.govrochester.edu
Research Findings: Several powerful strategies exist for the enantioselective synthesis of chiral cyclopropyl ketones.
Chemoenzymatic Synthesis: Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones, providing a direct route to optically active cyclopropyl ketones. rochester.edunih.gov This method offers broad substrate scope and predictable stereoselectivity. rochester.edu
Catalytic Asymmetric Ring-Opening: Chiral scandium(III) complexes have been successfully used to catalyze the asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols, yielding chiral products with high enantioselectivity (up to 97% ee). researchgate.net
Asymmetric Cycloadditions: Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes, using a dual-catalyst system involving a chiral Lewis acid and a photoredox catalyst, can construct densely substituted cyclopentanes in an enantiocontrolled manner. nih.gov
Intramolecular Ring Closure: The asymmetric synthesis of γ-azido trans-cyclopropyl ketones has been achieved via an intramolecular nucleophilic ring closure, which proceeds with high stereoselectivity. rsc.org
Chiral Auxiliaries and Reagents: The use of chiral amino alcohols in reactions involving acetylides and trifluoromethyl ketones has been shown to produce chiral products, a strategy that could be adapted for the synthesis of chiral cyclopropyl ketones. google.com
These methods provide a robust toolkit for accessing specific enantiomers of this compound derivatives for further evaluation. nih.gov
Structure-Reactivity Relationship Studies of Analogues
Structure-reactivity relationship (SRR) studies are crucial for understanding how modifications to the this compound scaffold influence its chemical behavior. The reactivity of this molecule is dominated by the ketone and the strained cyclopropyl ring.
Research Findings: The reactivity of donor-acceptor cyclopropanes, a class to which derivatives of this scaffold can belong, is highly tunable. nih.gov
Effect of the Phenyl Ring Substituent: The electronic nature of the substituent at the 4-position of the phenyl ring (the ethoxy group and its analogues) directly modulates the reactivity of the cyclopropyl ring. Electron-donating groups enhance the donor properties of the phenyl ring, making the cyclopropane susceptible to ring-opening reactions initiated by electrophiles or through radical pathways. Conversely, electron-withdrawing groups would decrease this reactivity.
Effect of the Ketone: The ketone acts as an electron-withdrawing group, activating the cyclopropane ring and making it susceptible to nucleophilic attack, which can lead to ring-opening or rearrangement reactions. For example, the Baeyer-Villiger oxidation of the ketone can be used to form an ester, providing a pathway to diverse carboxylic acid derivatives while retaining the stereochemistry of the cyclopropyl ring. nih.gov
Studies on related systems have shown that even small changes, such as modifying alkyl chain lengths on an adjacent scaffold, can significantly improve potency, demonstrating the sensitivity of such systems to structural changes. nih.gov
Development of Novel Heterocyclic Systems Incorporating the Ketone
The ketone functionality of the this compound scaffold is a versatile handle for constructing more complex heterocyclic systems. Condensation reactions with binucleophiles are a common and effective strategy for this purpose. nih.govmdpi.com
Research Findings:
Synthesis of Pyrazoles: A well-established method for synthesizing pyrazoles involves the reaction of 1,3-dicarbonyl compounds with hydrazines. organic-chemistry.org The this compound can be converted into a suitable 1,3-dicarbonyl intermediate (e.g., by Claisen condensation with an ester) and subsequently cyclized with hydrazine (B178648) or a substituted hydrazine to yield a 3-cyclopropyl-5-(4-ethoxyphenyl)pyrazole derivative. nih.govorganic-chemistry.org Alternatively, the ketone can be transformed into an α,β-unsaturated ketone (a chalcone), which then undergoes cyclocondensation with hydrazine to form a pyrazoline, followed by oxidation to the pyrazole. mdpi.com
Synthesis of Pyridazines: Pyridazine heterocycles can also be accessed from cyclopropyl ketone precursors. A recently developed method involves a tandem reaction between cyclopropyl ketones and hydrazines, catalyzed by triflic acid (TfOH), to afford multisubstituted tetrahydropyridazines via a Cloke-Wilson-type rearrangement. acs.org Other routes to pyridazines include the inverse electron demand Diels-Alder reaction of tetrazines with silyl (B83357) enol ethers derived from the ketone, or multi-component reactions involving palladium catalysis. organic-chemistry.orgmdpi.com
| Target Heterocycle | Synthetic Strategy | Key Intermediates | Reference |
| Pyrazole | Cyclocondensation | 1,3-dicarbonyl, α,β-unsaturated ketone (chalcone) | nih.govmdpi.comorganic-chemistry.org |
| Pyridazine | Tandem Rearrangement | Cyclopropyl hydrazone | acs.org |
| Pyridazine | Diels-Alder Reaction | Silyl enol ether | organic-chemistry.org |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
While classical methods for creating aryl ketones exist, the future of chemical synthesis lies in developing novel, efficient, and environmentally benign pathways. For Cyclopropyl (B3062369) 4-ethoxyphenyl ketone, research is moving beyond traditional multi-step procedures that often generate significant waste.
Future synthetic strategies are expected to focus on:
Catalytic Hydrogen-Borrowing: An emerging sustainable method involves the α-cyclopropanation of ketones via hydrogen borrowing (HB) catalysis. acs.org This approach uses a metal catalyst to temporarily "borrow" hydrogen from an alcohol, facilitating an aldol (B89426) condensation to form an enone, which is then reduced. acs.org This strategy minimizes the use of hazardous reagents and reduces waste. acs.org
Chemoenzymatic and Biocatalytic Methods: The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, is driving the development of biocatalytic cyclopropanation. nih.govutdallas.edu Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the stereoselective synthesis of cyclopropyl ketones, offering high efficiency and selectivity under mild conditions. nih.govnih.gov This chemoenzymatic approach is a cornerstone of green chemistry, providing access to optically active building blocks that are valuable for medicinal chemistry. utdallas.edunih.gov
Advanced Corey-Chaykovsky Cyclopropanation: The Corey-Chaykovsky reaction is a powerful tool for forming three-membered rings. nih.gov Research continues to refine this method for donor-acceptor cyclopropanes, optimizing reaction conditions such as temperature, base, and solvent to improve yields and expand the substrate scope, allowing for the creation of a diverse library of substituted cyclopropanes. nih.gov
| Synthetic Route | Key Features | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Hydrogen-Borrowing Catalysis | Uses an alcohol as an alkylating agent with a metal catalyst. | High atom economy, sustainable, avoids hazardous reagents. | Requires specific hindered ketone substrates and catalyst optimization. | acs.org |
| Chemoenzymatic Synthesis | Employs engineered enzymes for stereoselective cyclopropanation. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limited; requires protein engineering. | nih.govnih.gov |
| Corey-Chaykovsky Cyclopropanation | Reaction of a sulfonium (B1226848) ylide with an enone. | Well-established, versatile for creating donor-acceptor cyclopropanes. | Can require careful control of temperature and reagents to maximize yield. | nih.gov |
Exploration of Unconventional Reactivity Patterns
The true potential of Cyclopropyl 4-ethoxyphenyl ketone lies in harnessing the latent reactivity of its strained three-membered ring. Future research will undoubtedly focus on moving beyond standard ketone chemistry to explore novel transformations.
A significant area of exploration is photocatalysis . The use of visible light to initiate chemical reactions has opened up new mechanistic pathways. For aryl cyclopropyl ketones, research has demonstrated a formal [3+2] cycloaddition with olefins. capes.gov.brnih.govacs.org This reaction is initiated by the one-electron reduction of the ketone to a radical anion, which triggers the opening of the cyclopropane (B1198618) ring. nih.govacs.org This ring-opened intermediate can then react with a variety of partners to construct highly substituted and structurally complex cyclopentane (B165970) rings, which are challenging to synthesize via other methods. nih.govnih.gov
Key future directions in this area include:
Asymmetric Catalysis: Developing enantioselective versions of these photocatalytic cycloadditions is a major goal. nih.govacs.org By using a dual-catalyst system, combining a photoredox catalyst with a chiral Lewis acid, researchers can control the absolute stereochemistry of the products, providing access to valuable chiral building blocks. nih.govacs.org
Expanding Reaction Partners: While cycloadditions with alkenes have been shown, future work will explore reactions with other unsaturated partners like alkynes and enynes, further diversifying the accessible molecular scaffolds. acs.orgnih.gov
Mechanistic Diversification: Exploring alternative activation modes, such as nickel-catalyzed cross-electrophile coupling, can unlock different reactivity patterns, like γ-alkylation, providing new tools for carbon-carbon bond formation. rsc.org
Advanced Computational Modeling for Predictive Chemistry
As chemical reactions become more complex, computational chemistry has emerged as an indispensable tool for understanding and predicting reactivity. Density Functional Theory (DFT) calculations are at the forefront of this effort, providing deep mechanistic insights that guide experimental work. scilit.comacs.orgresearcher.life
For this compound and related structures, computational studies have been used to:
Elucidate Reaction Mechanisms: DFT calculations can map out the entire energy landscape of a reaction, identifying transition states and intermediates. This has been applied to understand phosphine-catalyzed ring-opening reactions and gold-catalyzed syntheses of furans from related cyclopropyl ketones. scilit.comacs.org
Explain Selectivity: Computational models can reveal the subtle electronic and steric factors that control the regioselectivity and stereoselectivity of a reaction. acs.orgrsc.org For example, calculations have explained why certain C-C bonds in the cyclopropane ring are preferentially cleaved over others. acs.org
Predict Reactivity: By comparing the activation barriers for different pathways, chemists can predict the most likely outcome of a reaction before running it in the lab. acs.org This "predictive chemistry" approach accelerates the discovery of new reactions and the optimization of existing ones. mdpi.com
The challenge moving forward is to develop more accurate and efficient computational models that can handle larger, more complex systems and provide increasingly reliable predictions to guide synthetic efforts. wikipedia.org
Integration into Emerging Technologies (e.g., Flow Chemistry, AI-driven synthesis)
The next revolution in chemical synthesis will be driven by the integration of sophisticated molecules with cutting-edge technologies like flow chemistry and artificial intelligence (AI).
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. rsc.org The synthesis of cyclopropane derivatives has been successfully adapted to flow systems, often using packed-bed reactors with solid catalysts. rsc.org This technology enables the safe, on-demand generation of reactive intermediates like diazo compounds for cyclopropanation, paving the way for more efficient and automated production of compounds like this compound. rsc.org
AI-Driven Synthesis: Artificial intelligence is poised to transform how chemists design synthetic routes. mdpi.comwiley.comiscientific.org AI-powered platforms can analyze vast databases of chemical reactions to propose novel and efficient retrosynthetic pathways for complex target molecules. grace.comyoutube.com These tools can predict reaction outcomes, suggest optimal conditions, and even identify potential side reactions. mdpi.comgrace.com By combining AI-driven planning with robotic automation, researchers can create "intelligent laboratories" that accelerate the synthesis and testing of new molecules, significantly shortening development timelines in fields like drug discovery. wiley.comyoutube.com
Expanding Applications in Niche Chemical Fields
The unique reactivity of this compound makes it a valuable building block for more than just traditional applications. Its ability to participate in cycloaddition reactions opens the door to the rapid construction of complex molecular frameworks. capes.gov.brnih.gov
Future applications are likely to emerge in several niche areas:
Scaffold-Based Drug Discovery: The densely substituted cyclopentane structures produced from the [3+2] cycloaddition reactions are valuable scaffolds for creating libraries of new chemical entities for drug discovery. nih.govnih.gov The ethoxyphenyl moiety is a common feature in many bioactive molecules, making this compound an attractive starting point for medicinal chemistry programs.
Natural Product Synthesis: The ability to construct complex carbocyclic cores with high stereocontrol is crucial for the total synthesis of natural products. nih.govacs.orgacs.org The methods being developed with aryl cyclopropyl ketones could provide key strategic advantages in synthesizing biologically active natural products and their analogues.
Materials Science: The introduction of specific functional groups and rigid, three-dimensional structures is important in the design of new materials. The derivatization of the cyclopentane products or the aryl ring could lead to novel polymers, liquid crystals, or molecular probes with unique photophysical or electronic properties.
The continued exploration of this compound's synthesis and reactivity, powered by computational and technological advances, promises to unlock new and valuable applications across the chemical sciences.
Compound Name Index
| Compound Name |
| This compound |
| Donor-acceptor cyclopropanes |
| 2-hydroxychalcones |
| Trimethylsulfoxonium (B8643921) iodide |
| Sodium hydride |
| Samarium(II) diiodide |
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 75343-44-1 |
| Appearance | Solid |
| Melting Point | 67-69 °C |
Q & A
Q. Key considerations :
- Purification : Distillation or column chromatography is critical due to byproducts like unreacted starting materials or ring-opened derivatives .
- Yield-limiting factors : Competitive ring-opening reactions (e.g., in acidic conditions) and solvent polarity (aprotic solvents preferred) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- IR : Strong carbonyl stretch at 1680–1720 cm⁻¹. Cyclopropyl C-H stretches appear at 3000–3100 cm⁻¹ .
- MS : Molecular ion peaks ([M]⁺) confirm molecular weight, while fragmentation patterns (e.g., loss of cyclopropane) validate structural integrity .
Methodological tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference with aromatic protons .
Advanced: How does the cyclopropyl group influence photochemical reactivity in bicyclic ketones, and how can solvent choice modulate product distribution?
Answer:
The cyclopropyl group adjacent to a carbonyl enhances reactivity via strain release and electron transfer. Key findings:
- Solvent effects :
- In tert-butyl alcohol, cyclopropyl ketones undergo rapid ring-opening (e.g., 15 min for ketone 1 vs. 3 hr for cyclooctanone) to form esters or contracted rings .
- In ether, photoreduction dominates due to stabilized ketyl intermediates, preserving the cyclopropane ring .
- Mechanistic insight : Proximity of the cyclopropyl group to the carbonyl dictates reaction pathways. For example, rigid bicyclic systems (e.g., ketone 19) favor anion radical rearrangements, leading to indanone derivatives .
Q. Experimental design :
- Compare reaction kinetics in polar protic vs. aprotic solvents.
- Use electrochemical methods (cyclic voltammetry) to study electron transfer steps .
Advanced: What strategies resolve contradictions in product distributions from cuprate reactions with cyclopropyl ketones?
Answer:
Cuprate reactions with cyclopropyl ketones (e.g., MeCuLi) often yield competing 1,2-adducts vs. ring-opened products. Contradictions arise from:
- Electron transfer vs. nucleophilic attack :
- Donor solvent effects : Added donors (e.g., HMPA) stabilize cuprate complexes, suppressing electron transfer and favoring 1,2-adducts .
Q. Resolution strategy :
- Use sterically hindered ketones (e.g., ortho-disubstituted aryl groups) to direct reactivity.
- Monitor reaction intermediates via in situ IR or ESR spectroscopy .
Advanced: How can hydrogen borrowing catalysis be applied to functionalize this compound?
Answer:
Iridium-catalyzed hydrogen borrowing enables α-alkylation of cyclopropyl ketones with higher alcohols:
- Mechanism : The catalyst dehydrogenates the alcohol to an aldehyde, which undergoes aldol condensation with the ketone. Hydrogenation regenerates the catalyst and yields α-branched products .
- Key substrate design : Ortho-disubstituted aryl or cyclopropyl ketones prevent undesired retro-aldol reactions.
- Post-functionalization :
Optimization : Use anhydrous conditions and Ir(I) catalysts (e.g., [Ir(cod)Cl]₂) for higher turnover numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
